molecular formula C15H20N2O B4836648 N-cyclopropyl-4-(1-piperidinyl)benzamide

N-cyclopropyl-4-(1-piperidinyl)benzamide

Cat. No. B4836648
M. Wt: 244.33 g/mol
InChI Key: MLIHWDBWSFRESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(1-piperidinyl)benzamide, also known as CPPB, is a novel compound that has gained significant attention in the field of scientific research. CPPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been found to have potential therapeutic applications in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

N-cyclopropyl-4-(1-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, N-cyclopropyl-4-(1-piperidinyl)benzamide reduces the release of dopamine in these regions, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1-piperidinyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-cyclopropyl-4-(1-piperidinyl)benzamide reduces the rewarding effects of drugs of abuse, including cocaine, nicotine, and alcohol. This compound has also been found to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, N-cyclopropyl-4-(1-piperidinyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-(1-piperidinyl)benzamide has several advantages for lab experiments. This compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, N-cyclopropyl-4-(1-piperidinyl)benzamide has a low potential for abuse and addiction, making it a safer alternative to other drugs of abuse. However, N-cyclopropyl-4-(1-piperidinyl)benzamide also has some limitations for lab experiments. This compound has a short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, N-cyclopropyl-4-(1-piperidinyl)benzamide is not very soluble in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of N-cyclopropyl-4-(1-piperidinyl)benzamide. One potential direction is to investigate the effects of N-cyclopropyl-4-(1-piperidinyl)benzamide on other dopamine receptor subtypes, such as the dopamine D2 receptor. Another direction is to study the effects of N-cyclopropyl-4-(1-piperidinyl)benzamide on other neurological disorders, such as depression and anxiety. Additionally, future studies could investigate the potential of N-cyclopropyl-4-(1-piperidinyl)benzamide as a therapeutic agent for the treatment of addiction, schizophrenia, and Parkinson's disease in humans. Overall, the study of N-cyclopropyl-4-(1-piperidinyl)benzamide has the potential to lead to the development of novel treatments for various neurological disorders.

Scientific Research Applications

N-cyclopropyl-4-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that N-cyclopropyl-4-(1-piperidinyl)benzamide has a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. This receptor has been implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

N-cyclopropyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(16-13-6-7-13)12-4-8-14(9-5-12)17-10-2-1-3-11-17/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIHWDBWSFRESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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